molecular formula C10H11N3O2 B2426796 5-Nitro-2-(propylamino)benzonitrile CAS No. 731811-59-9

5-Nitro-2-(propylamino)benzonitrile

Cat. No. B2426796
CAS RN: 731811-59-9
M. Wt: 205.217
InChI Key: JWUDRLMEHXUGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(propylamino)benzonitrile is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 . It is used for proteomics research .

Scientific Research Applications

1. Photoaffinity Labeling Agents

  • Tritium-labeled Photoaffinity Labeling Agent : Branchini et al. (1992) synthesized a tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agent for chloride channels. This agent, derived from 5-Nitro-2-(propylamino)benzonitrile, was used to study epithelial chloride channels, highlighting its role in biochemical research (Branchini et al., 1992).
  • Labeling of Human Red Blood Cell Ghosts : Another study by Branchini et al. (1991) developed a photoaffinity analog of 5-Nitro-2-(propylamino)benzonitrile to study chloride efflux in human red blood cell ghosts. This research underscores its utility in investigating membrane proteins and ion channels (Branchini et al., 1991).

2. Chloride Channel Blockers

  • Modification of Chloride Ion Transport : Branchini et al. (1995) examined the modification of chloride ion transport in human erythrocyte ghost membranes. They used photoaffinity labeling agents based on the structure of 5-Nitro-2-(propylamino)benzonitrile, revealing insights into the workings of chloride channels in erythrocyte membranes and epithelial cells (Branchini et al., 1995).

3. Biochemical and Pharmaceutical Research

  • Synthesis of Benzimidazole Derivatives : Vasantha et al. (2015) synthesized a series of benzimidazole-5-carboxylate derivatives using a 'one-pot' nitro reductive cyclization reaction involving 5-Nitro-2-(propylamino)benzonitrile. These compounds were evaluated for their anti-inflammatory and antimicrobial activities, demonstrating the compound's relevance in the development of pharmaceutical agents (Vasantha et al., 2015).

4. Other Chemical Syntheses and Applications

  • Regiocontrol of Nitrile Oxide Cycloadditions : Kanemasa et al. (1992) discussed the regiocontrol of nitrile oxide cycloadditions, an important reaction in organic chemistry, where derivatives of benzonitrile like 5-Nitro-2-(propylamino)benzonitrile play a crucial role (Kanemasa et al., 1992).
  • Electrocatalytic Oxidation of Benzylamine : Wang et al. (2020) explored the electrocatalytic oxidation of benzylamine to benzonitrile using multi-metallic two-dimension conductive metal-organic frameworks, indicating potential applications in organic synthesis and industrial processes (Wang et al., 2020).

Safety and Hazards

5-Nitro-2-(propylamino)benzonitrile is labeled as an irritant . It’s important to handle this chemical with care, using appropriate safety measures. It’s intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

5-nitro-2-(propylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-5-12-10-4-3-9(13(14)15)6-8(10)7-11/h3-4,6,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUDRLMEHXUGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(propylamino)benzonitrile

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